Triethylgermane

Catalog No.
S1503609
CAS No.
1188-14-3
M.F
C6H15Ge
M. Wt
160.82 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Triethylgermane

CAS Number

1188-14-3

Product Name

Triethylgermane

IUPAC Name

triethylgermane

Molecular Formula

C6H15Ge

Molecular Weight

160.82 g/mol

InChI

InChI=1S/C6H16Ge/c1-4-7(5-2)6-3/h7H,4-6H2,1-3H3

InChI Key

YMSWJBZPRYKQHJ-UHFFFAOYSA-N

SMILES

CC[GeH](CC)CC

Canonical SMILES

CC[GeH](CC)CC

Triethylgermane is an organogermanium compound with the chemical formula C6H16Ge\text{C}_6\text{H}_{16}\text{Ge}. It is a colorless, flammable liquid that is structurally similar to triethylamine, featuring a germanium atom bonded to three ethyl groups. As a member of the organometallic family, triethylgermane exhibits properties that make it useful in various chemical applications, particularly in semiconductor manufacturing and organic synthesis.

Triethylgermanium hydride is flammable and may ignite on contact with heat or open flames []. It is also suspected to be harmful if inhaled and may cause skin or eye irritation []. Research on this compound should be conducted in a well-ventilated fume hood following appropriate safety protocols for handling flammable and potentially harmful chemicals.

  • Oxidation: Upon exposure to oxygen, triethylgermane can be oxidized to form germanium dioxide.
  • Reduction: It can also undergo reduction reactions, leading to the formation of other germanium-containing compounds.
  • Reactions with Transition Metal Salts: Triethylgermane has been shown to react with salts of transition metals, facilitating the synthesis of ethylgermanium compounds through radical mechanisms .
  • Hydride Elimination: In reactions involving surfaces such as Ge(100), triethylgermane can decompose to form ethylene via a hydride elimination mechanism .

Triethylgermane can be synthesized through various methods:

  • Grignard Reaction: One common synthesis method involves the reaction of ethylmagnesium bromide with germanium tetrachloride, yielding triethylgermane as a product.
  • Direct Alkylation: Another approach includes the direct alkylation of germanium hydrides with ethyl halides under suitable conditions.
  • Radical Chain Mechanisms: Studies suggest that radical mechanisms can facilitate the formation of triethylgermane from simpler precursors .

Triethylgermane finds applications primarily in the fields of:

  • Semiconductor Manufacturing: It serves as a precursor for germanium deposition in thin film technology, particularly for electronic devices.
  • Organic Synthesis: The compound is utilized in various organic reactions, including those involving transition metals and radical intermediates.
  • Material Science: Its properties are explored in the development of new materials and coatings.

Interaction studies involving triethylgermane have focused on its reactivity with other compounds and surfaces:

  • Surface Interactions: Research has shown that triethylgermane interacts significantly with semiconductor surfaces like Ge(100), leading to the formation of surface germanium hydrides and ethylene upon decomposition at elevated temperatures .
  • Radical Reactions: The compound has been studied for its radical chain reactions with other organometallic compounds, highlighting its potential in synthetic chemistry .

Triethylgermane shares similarities with several other organometallic compounds. Below is a comparison highlighting its uniqueness:

CompoundFormulaKey CharacteristicsUnique Aspects
TriethylsilaneC6H18Si\text{C}_6\text{H}_{18}\text{Si}Similar structure; silicon-basedMore stable than triethylgermane
DiethylgermaneC4H10Ge\text{C}_4\text{H}_{10}\text{Ge}Contains two ethyl groupsLess sterically hindered than triethylgermane
TrimethylgermaneC6H18Ge\text{C}_6\text{H}_{18}\text{Ge}Contains three methyl groupsHigher reactivity due to smaller alkyl groups
Tri-n-butylgermaniumC12H30Ge\text{C}_{12}\text{H}_{30}\text{Ge}Contains butyl groupsGreater molecular weight and different reactivity

Triethylgermane's unique combination of properties makes it particularly valuable in specific applications within material science and organic synthesis, distinguishing it from similar compounds.

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H302 (90.48%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (90.48%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H332 (90.48%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Dates

Modify: 2024-04-14

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